molecular formula C12H11F7N2O B11487456 N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide

N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide

Cat. No.: B11487456
M. Wt: 332.22 g/mol
InChI Key: MXOVSHPGEPHRFF-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide typically involves the following steps:

    Formation of the Trifluoromethyl Intermediate: The initial step involves the preparation of a trifluoromethyl intermediate. This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Amination Reaction: The trifluoromethyl intermediate is then subjected to an amination reaction with 3-fluoroaniline. This step is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Amidation: The final step involves the amidation of the resulting product with propanoyl chloride to form this compound. This reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with enhanced efficacy and reduced side effects.

    Materials Science: The compound’s fluorinated structure makes it a candidate for the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Researchers investigate the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoroanilino groups contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoro-1-(4-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide
  • N-(2,2,2-Trifluoro-1-(2-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide
  • N-(2,2,2-Trifluoro-1-(3-chloroanilino)-1-(trifluoromethyl)ethyl)propanamide

Uniqueness

N-(2,2,2-Trifluoro-1-(3-fluoroanilino)-1-(trifluoromethyl)ethyl)propanamide is unique due to the specific positioning of the fluoroanilino group, which may influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11F7N2O

Molecular Weight

332.22 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(3-fluoroanilino)propan-2-yl]propanamide

InChI

InChI=1S/C12H11F7N2O/c1-2-9(22)21-10(11(14,15)16,12(17,18)19)20-8-5-3-4-7(13)6-8/h3-6,20H,2H2,1H3,(H,21,22)

InChI Key

MXOVSHPGEPHRFF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)F

Origin of Product

United States

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